molecular formula C19H17ClN2O3S B14228447 Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- CAS No. 823780-83-2

Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-

Cat. No.: B14228447
CAS No.: 823780-83-2
M. Wt: 388.9 g/mol
InChI Key: NIQBYGYEUVOSIS-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- typically involves multiple steps. One common method starts with the chlorination of phenol to produce 3-chlorophenol. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group, forming 3-chloro-2-(aminomethyl)phenol. The next step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- involves its interaction with specific molecular targets, primarily carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- stands out due to its specific structural features, such as the presence of the 3-chlorophenoxy group, which enhances its binding affinity and selectivity for certain enzyme targets. This makes it a valuable compound for developing targeted therapies and biochemical tools.

Properties

CAS No.

823780-83-2

Molecular Formula

C19H17ClN2O3S

Molecular Weight

388.9 g/mol

IUPAC Name

4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenylbenzenesulfonamide

InChI

InChI=1S/C19H17ClN2O3S/c20-18-7-4-8-19(17(18)13-21)25-15-9-11-16(12-10-15)26(23,24)22-14-5-2-1-3-6-14/h1-12,22H,13,21H2

InChI Key

NIQBYGYEUVOSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)CN

Origin of Product

United States

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